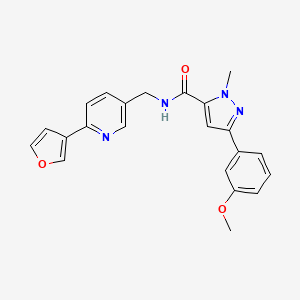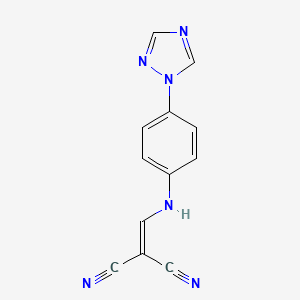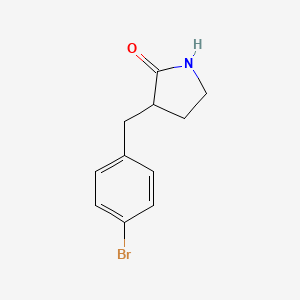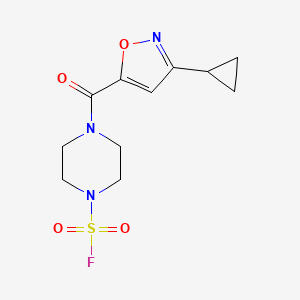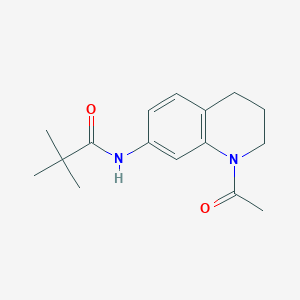
N-(1-acétyl-1,2,3,4-tétrahydroquinoléin-7-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and synthetic versatility.
Applications De Recherche Scientifique
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction mixture is usually refluxed on a water bath for a specified period, followed by the evaporation of excess solvent and crystallization of the resulting solid .
Industrial Production Methods
Industrial production methods for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives .
Mécanisme D'action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is likely that they include key proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-tetrahydroquinoline: A structurally related compound with similar biological activities.
N-acyl derivatives of β-phenylethylamine: These compounds share a similar synthetic route and chemical properties.
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group. This structural feature may confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives.
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-7-8-13(10-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIXFOWVMPZFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2563623.png)
![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![5-Ethyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2563627.png)
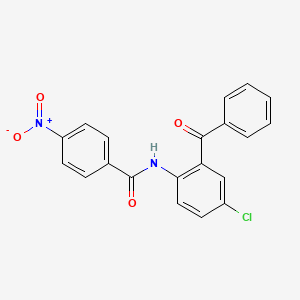
![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2563629.png)
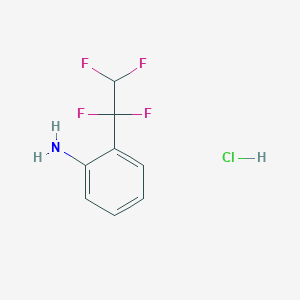
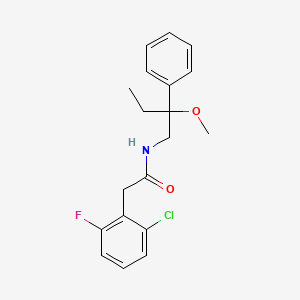
![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)
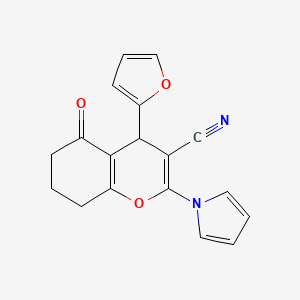
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
